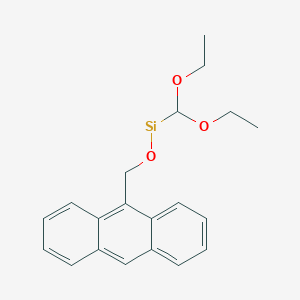
CID 78061281
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of CID 78061281 involves advanced synthetic chemistry techniques. The preparation methods include the use of structure-based rational drug design to develop macrocycle therapies. The specific synthetic routes and reaction conditions are proprietary to Circle Pharma, the company that developed this compound .
Chemical Reactions Analysis
CID 78061281 undergoes various chemical reactions, including:
Oxidation: This reaction involves the loss of electrons from the compound, often facilitated by oxidizing agents.
Reduction: This reaction involves the gain of electrons, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
CID 78061281 has a wide range of scientific research applications, including:
Chemistry: Used in the study of cell cycle regulation and the development of new macrocycle therapies.
Biology: Investigated for its role in disrupting protein-to-protein interactions between cyclins A and B and their key substrates and modulators.
Medicine: Demonstrated preclinical efficacy in treating various cancers, including small cell lung cancer and non-small cell lung cancer.
Mechanism of Action
CID 78061281 exerts its effects by selectively inhibiting cyclin A and B RxL. This inhibition disrupts the protein-to-protein interactions between cyclins A and B and their key substrates and modulators, including E2F (a substrate of cyclin A) and Myt1 (a modulator of cyclin B). This disruption leads to DNA damage and tumor growth inhibition .
Comparison with Similar Compounds
CID 78061281 is unique in its dual inhibitory activity against cyclin A and B RxL. Similar compounds include other cyclin inhibitors, such as:
Cyclin-dependent kinase inhibitors: These compounds inhibit cyclin-dependent kinases, which are also involved in cell cycle regulation.
Cyclin E inhibitors: These compounds specifically target cyclin E, another regulator of the cell cycle.
The uniqueness of this compound lies in its ability to selectively target tumor cells with oncogenic alterations, making it a promising candidate for cancer therapy .
Properties
Molecular Formula |
C20H22O3Si |
|---|---|
Molecular Weight |
338.5 g/mol |
InChI |
InChI=1S/C20H22O3Si/c1-3-21-20(22-4-2)24-23-14-19-17-11-7-5-9-15(17)13-16-10-6-8-12-18(16)19/h5-13,20H,3-4,14H2,1-2H3 |
InChI Key |
IZQIJHZYLMZWGJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(OCC)[Si]OCC1=C2C=CC=CC2=CC3=CC=CC=C31 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


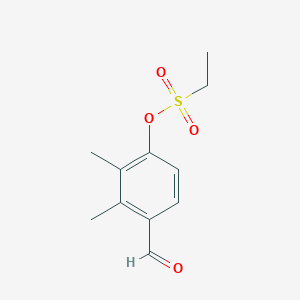
![Benzo[b]thiophen-6-amine, N-(3,4-dimethoxyphenyl)-2,3,5-trimethyl-](/img/structure/B14233882.png)
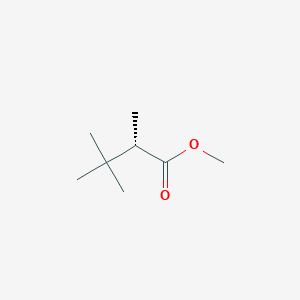



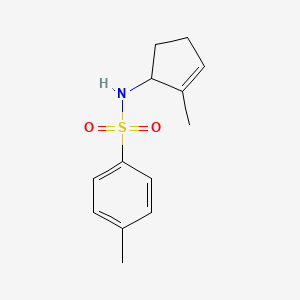
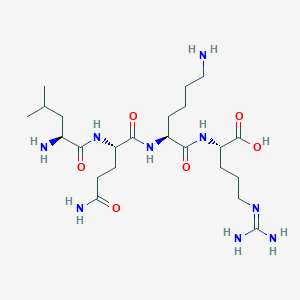
![3-[(R)-(4-Chlorophenyl)(hydroxy)methyl]but-3-en-2-one](/img/structure/B14233922.png)
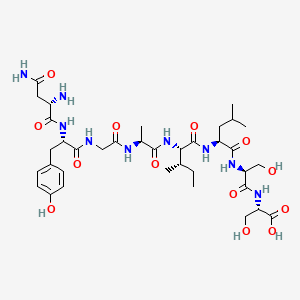
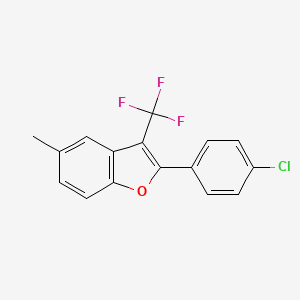
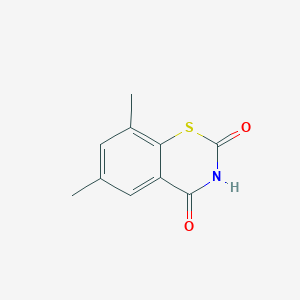
![2-[(2-Phenylethylamino)methyl]cyclohexan-1-one;hydrochloride](/img/structure/B14233942.png)

